molecular formula C8H7F2NO3 B12313686 5-Amino-2-(difluoromethoxy)benzoic acid

5-Amino-2-(difluoromethoxy)benzoic acid

Katalognummer: B12313686
Molekulargewicht: 203.14 g/mol
InChI-Schlüssel: JPBZGWQIUHEIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(difluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group and a difluoromethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethoxy)benzoic acid typically involves the introduction of the difluoromethoxy group and the amino group onto the benzoic acid core. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2,5-difluorobenzoic acid, is reacted with ammonia or an amine source under controlled conditions to introduce the amino group. The difluoromethoxy group can be introduced using difluoromethyl ethers in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and etherification reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acids, while reduction can produce aminobenzoic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Amino-2-(difluoromethoxy)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of difluoromethoxy and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(difluoromethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Amino-5-methylbenzoic acid: Contains a methyl group instead of a difluoromethoxy group.

    2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness: 5-Amino-2-(difluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7F2NO3

Molekulargewicht

203.14 g/mol

IUPAC-Name

5-amino-2-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8H,11H2,(H,12,13)

InChI-Schlüssel

JPBZGWQIUHEIPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)C(=O)O)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.